molecular formula C8H11N7O2 B14947601 1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)- CAS No. 496949-14-5

1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)-

Cat. No.: B14947601
CAS No.: 496949-14-5
M. Wt: 237.22 g/mol
InChI Key: XUQVJYMCHVNIEG-UHFFFAOYSA-N
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Description

4-(4-Azido-6-methoxy-1,3,5-triazin-2-yl)morpholine is a triazine derivative known for its unique chemical structure and reactivity. Triazine compounds are widely studied due to their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the azido group in this compound adds to its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Azido-6-methoxy-1,3,5-triazin-2-yl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

4-(4-Azido-6-methoxy-1,3,5-triazin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-azido-6-methoxy-1,3,5-triazin-2-yl)morpholine involves its reactivity due to the presence of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including drug development and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)morpholine
  • 4-(4,6-Dichloro-1,3,5-triazin-2-yl)morpholine
  • 4-(4,6-Dipiperidino-1,3,5-triazin-2-yl)morpholine

Uniqueness

4-(4-Azido-6-methoxy-1,3,5-triazin-2-yl)morpholine is unique due to the presence of the azido group, which imparts distinct reactivity compared to other triazine derivatives. This makes it particularly valuable in click chemistry and as an intermediate in the synthesis of bioactive compounds .

Biological Activity

1,3,5-Triazine derivatives have garnered significant attention in pharmaceutical and agricultural research due to their diverse biological activities. The compound 1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)- is particularly notable for its potential applications in medicinal chemistry and crop protection. This article explores its biological activity, including antibacterial, anticancer, and antifungal properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)- is C12H19N5O3C_{12}H_{19}N_5O_3 with a molecular weight of approximately 281.32 g/mol. Its structure includes a triazine ring substituted with an azido group and a morpholine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₉N₅O₃
Molecular Weight281.32 g/mol
CAS Number[6601-22-5]
Physical StateSolid

Antimicrobial Activity

Research has demonstrated that triazine derivatives exhibit significant antimicrobial properties. A study highlighted the inhibitory effects of various 1,3,5-triazine derivatives on bacterial DNA gyrases, showcasing their potential as antibacterial agents. The compound exhibited an IC50 value of approximately 7.54μg/mL7.54\mu g/mL against DNA gyrase from E. coli, indicating potent antibacterial activity .

Anticancer Activity

The anticancer potential of 1,3,5-triazine derivatives has been extensively studied. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that certain derivatives had IC50 values as low as 13.71μM13.71\mu M against colorectal cancer cell lines (DLD-1 and HT-29) . These compounds were found to modulate apoptotic pathways by increasing BAX expression while decreasing Bcl-2 levels.

Antifungal Activity

In addition to antibacterial and anticancer properties, triazine derivatives also exhibit antifungal activity. The compound demonstrated an MIC value of 1.47×108μg/mL1.47\times 10^{-8}\mu g/mL against Candida albicans, suggesting its effectiveness in treating fungal infections .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazine derivatives against pathogenic bacteria. The results indicated that compounds similar to 1,3,5-Triazine, 2-azido-4-methoxy-6-(4-morpholinyl)- effectively inhibited the growth of E. coli and Pseudomonas aeruginosa, with MIC values ranging from 2.40×10182.40\times 10^{-18} to 7.12×109μg/mL7.12\times 10^{-9}\mu g/mL .

Anticancer Evaluation

Another study focused on the anticancer activity of triazine derivatives in different cancer cell lines. The findings revealed that specific analogs had significant cytotoxic effects on glioblastoma (LN-18 and LN-229) cell lines with IC50 values around 46μM46\mu M to 50μM50\mu M. These results suggest that modifications in the triazine structure can enhance anticancer activity .

Properties

CAS No.

496949-14-5

Molecular Formula

C8H11N7O2

Molecular Weight

237.22 g/mol

IUPAC Name

4-(4-azido-6-methoxy-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C8H11N7O2/c1-16-8-11-6(13-14-9)10-7(12-8)15-2-4-17-5-3-15/h2-5H2,1H3

InChI Key

XUQVJYMCHVNIEG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)N=[N+]=[N-]

Origin of Product

United States

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